Physicochemical Properties of Deuterated 2-(2-Ethoxyphenoxy)acetic Acid: A Technical Guide
Physicochemical Properties of Deuterated 2-(2-Ethoxyphenoxy)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), has emerged as a valuable strategy in drug development to modulate pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the physicochemical properties of deuterated 2-(2-Ethoxyphenoxy)acetic acid, specifically 2-(2-Ethoxyphenoxy)acetic acid-d5. Understanding these properties is critical for formulation development, analytical method development, and predicting the in vivo behavior of this isotopically labeled compound. This document summarizes available data, provides estimations based on known isotope effects, and details experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Properties
The introduction of deuterium into the ethoxy group of 2-(2-Ethoxyphenoxy)acetic acid results in 2-(2-Ethoxyphenoxy)acetic acid-d5. While specific experimental data for this deuterated compound is limited in publicly available literature, we can compile known information and provide estimations based on established principles of deuterium isotope effects.
Table 1: Summary of Physicochemical Data
| Property | 2-(2-Ethoxyphenoxy)acetic acid (Non-deuterated) | 2-(2-Ethoxyphenoxy)acetic acid-d5 (Deuterated) |
| Molecular Formula | C₁₀H₁₂O₄[1] | C₁₀H₇D₅O₄[2][3] |
| Molecular Weight | 196.20 g/mol [1] | 201.23 g/mol [2][3] |
| CAS Number | 3251-30-7[4] | 2708280-58-2[2][4] |
| Melting Point | Data not available | Estimated to be slightly different from the non-deuterated form. Deuteration can cause a decrease in melting point.[5] |
| pKa | Data not available | Estimated to be slightly higher than the non-deuterated form. Deuteration generally decreases the acidity of carboxylic acids.[6][7][8][9] |
| logP (Octanol/Water) | Data not available | Estimated to be similar to the non-deuterated form, with potential minor variations. |
| Aqueous Solubility | Data not available | Estimated to be slightly different from the non-deuterated form. The effect of deuteration on solubility can vary.[10] |
Note on Estimated Values: The melting point of deuterated compounds can be influenced by changes in crystal lattice packing due to the shorter and stronger carbon-deuterium bonds[5]. For carboxylic acids, deuteration typically leads to a slight decrease in acidity, resulting in a higher pKa value[6][7][8][9]. The impact on logP and aqueous solubility is generally small but can be influenced by subtle changes in intermolecular interactions[10].
Experimental Protocols
Accurate determination of the physicochemical properties of deuterated 2-(2-Ethoxyphenoxy)acetic acid requires specific experimental procedures. The following are detailed methodologies for key experiments.
Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus.
Protocol:
-
A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Protocol:
-
A precise amount of the deuterated acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
The solution is placed in a thermostatted vessel at a specific temperature (e.g., 25 °C).
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.[11][12][13][14]
logP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method[15][16][17][18][19].
Protocol:
-
Water and n-octanol are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
A known amount of the deuterated acid is dissolved in one of the phases (typically the one in which it is more soluble).
-
A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.
-
The mixture is shaken gently for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
The funnel is allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. logP is the logarithm of P.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 2-(2-Ethoxyphenoxy)acetic acid-d5-产品信息-Felix [felixbio.cn]
- 4. (2-Ethoxy-d5-phenoxy)acetic Acid | LGC Standards [lgcstandards.com]
- 5. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 12. byjus.com [byjus.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
